Product packaging for 4-Methyl-6-oxohepta-2,4-dienal(Cat. No.:)

4-Methyl-6-oxohepta-2,4-dienal

Cat. No.: B13835915
M. Wt: 138.16 g/mol
InChI Key: ZGRIMXOHJFYSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methyl-6-oxohepta-2,4-dienal is a high-purity chemical standard offered for research and analytical purposes. While specific studies on this exact compound are limited, research on structurally similar alpha,beta-unsaturated carbonyl compounds, such as 2,4-heptadienal, indicates their significance as oxidation products of polyunsaturated fatty acids like linolenate . These compounds are frequently investigated in the context of food science and lipid oxidation chemistry for their notable aroma characteristics and low odor thresholds, which contribute to the flavor profiles of various foods, including stored fish and oxidized oils . As a reactive aldehyde, its potential applications may extend to studies on reaction mechanisms, degradation pathways, and as a building block in organic synthesis. Researchers value this compound for its utility in developing analytical methods, such as gas chromatography, to understand complex chemical processes in material stability and product formulation. This product is strictly for laboratory use by qualified professionals. Handle with appropriate safety precautions. For more information on related compounds, you can refer to chemical databases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B13835915 4-Methyl-6-oxohepta-2,4-dienal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-methyl-6-oxohepta-2,4-dienal

InChI

InChI=1S/C8H10O2/c1-7(4-3-5-9)6-8(2)10/h3-6H,1-2H3

InChI Key

ZGRIMXOHJFYSJP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)C=CC=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 4 Methyl 6 Oxohepta 2,4 Dienal

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of cyclic molecules. The conjugated diene system within 4-Methyl-6-oxohepta-2,4-dienal makes it a prime candidate for such transformations.

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.commasterorganicchemistry.com In this context, this compound serves as the 4π-electron component. The reaction proceeds via a cyclic transition state, simultaneously forming two new carbon-carbon sigma bonds. sigmaaldrich.com This ability to rapidly build molecular complexity makes the Diels-Alder reaction a cornerstone of synthetic organic chemistry.

The presence of both electron-donating (methyl) and electron-withdrawing (carbonyl) groups on the diene system of this compound modulates its reactivity. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction rate. masterorganicchemistry.com By reacting with various dienophiles, a wide array of substituted cyclohexene (B86901) derivatives can be synthesized. For instance, reaction with an unsymmetrical dienophile like methyl acrylate (B77674) can lead to the formation of complex, polyfunctionalized ring systems. Furthermore, if the dienophile is part of the same molecule, an intramolecular Diels-Alder reaction can occur, leading to the formation of bicyclic or more intricate polycyclic structures. nih.gov

Table 1: Representative Diels-Alder Reactions of this compound

DienophileReaction ConditionsMajor Product Type
Maleic Anhydride (B1165640)Thermal (e.g., reflux in toluene)Bicyclic anhydride adduct
Methyl AcrylateThermal or Lewis acid catalysisSubstituted cyclohexene carboxylate
Acetylene (B1199291)High temperature/pressureCyclohexa-1,4-diene derivative
BenzoquinoneThermalTricyclic dione (B5365651) adduct

When both the diene and dienophile are unsymmetrical, questions of regioselectivity and stereoselectivity arise.

Regioselectivity refers to the orientation of the dienophile relative to the diene. In the case of this compound, the methyl group at the C4 position influences the electronic distribution of the diene. For dienes with a substituent at the 2- or 4-position (like the methyl group here), the reaction with an unsymmetrical dienophile generally leads to the "para" (1,4) or "ortho" (1,2) adducts as major products, while the "meta" (1,3) product is typically minor. masterorganicchemistry.com The preferred orientation can be predicted by considering the alignment of the most electron-rich carbon of the diene with the most electron-deficient carbon of the dienophile. chemistrysteps.com

Stereoselectivity concerns the three-dimensional arrangement of the atoms in the product. Diels-Alder reactions are stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comlibretexts.org For example, a cis-dienophile will form a cis-substituted cyclohexene. libretexts.org When cyclic dienes are used, or when bicyclic products are formed, another level of stereoselectivity, the endo/exo selectivity, is observed. The endo product, where the substituent on the dienophile is oriented towards the newly forming double bond, is often the kinetically favored product due to secondary orbital interactions. johnshopkins.edu Alkyl substitution on the diene has been shown to result in a kinetic preference for endo isomers. johnshopkins.edufigshare.com

Table 2: Factors Influencing Selectivity in Dienal Cycloadditions

FactorInfluence on SelectivityGoverning Principle
Regioselectivity Determines the constitutional isomer formed (e.g., "ortho" vs. "para").Alignment of diene/dienophile frontier molecular orbitals (FMOs); matching of electron-rich and electron-poor centers. masterorganicchemistry.comchemistrysteps.com
Stereospecificity Preserves the relative stereochemistry of substituents on the diene and dienophile.Concerted, suprafacial addition mechanism. libretexts.org
Endo/Exo Selectivity Favors the formation of the endo diastereomer under kinetic control.Stabilizing secondary orbital interactions in the endo transition state. johnshopkins.edu

Nucleophilic and Electrophilic Pathways

The presence of multiple electrophilic and nucleophilic sites in this compound allows for a rich variety of reactions involving both nucleophilic and electrophilic pathways.

The compound possesses two carbonyl groups: an aldehyde and a ketone. Generally, aldehydes are more reactive towards nucleophiles than ketones due to both steric and electronic factors. libretexts.org The aldehyde has less steric hindrance and its carbonyl carbon is more electrophilic. libretexts.org

Nucleophilic attack can occur in two main ways on this α,β-unsaturated system:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbon of the carbonyl group directly. This is typical for strong, "hard" nucleophiles like Grignard reagents or organolithium compounds. pressbooks.pub

1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon of the conjugated system. This is common for softer nucleophiles like organocuprates (Gilman reagents) and enamines (in the Michael reaction). pressbooks.pubwikipedia.org The resulting enolate intermediate is then protonated at the α-carbon. libretexts.org

The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. fiveable.me

Table 3: Nucleophilic Addition Reactions at the Carbonyl Groups

ReagentAddition TypePrimary Product
CH₃MgBr (Grignard)1,2-AdditionSecondary alcohol (from aldehyde) or Tertiary alcohol (from ketone)
(CH₃)₂CuLi (Gilman)1,4-Additionβ-methylated carbonyl compound
NaBH₄ (Sodium Borohydride)1,2-Addition (Reduction)Diol (reduction of both aldehyde and ketone)
HCN (Hydrogen Cyanide)1,2- or 1,4-AdditionCyanohydrin (1,2) or β-cyano carbonyl (1,4)

The conjugated diene system can react with electrophiles. In an electrophilic addition reaction (e.g., with HBr), the initial attack by the electrophile (H⁺) occurs at one of the double bonds to form the most stable carbocation intermediate. libretexts.orgchemistrynotmystery.com For a conjugated diene, this is a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The subsequent attack by the nucleophile (Br⁻) can occur at either of the carbons sharing the positive charge, leading to a mixture of 1,2- and 1,4-addition products. openstax.org

The relative ratio of these products can be controlled by temperature. At lower temperatures, the 1,2-adduct (the kinetic product) often predominates because it is formed faster. At higher temperatures, the more stable 1,4-adduct (the thermodynamic product) is typically favored. chemistrysteps.com The electron-withdrawing nature of the carbonyl groups deactivates the diene towards electrophilic attack compared to simple alkyl-substituted dienes.

The multiple functional groups in this compound can be selectively oxidized or reduced.

Reduction: Metal hydride reagents are commonly used to reduce carbonyls. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will reduce both the aldehyde and ketone to the corresponding primary and secondary alcohols, respectively. pharmaguideline.com It typically does not reduce the carbon-carbon double bonds of the conjugated system. pharmaguideline.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also reduce both carbonyls to alcohols. libretexts.org Catalytic hydrogenation (e.g., H₂/Pd) can reduce both the carbonyl groups and the C=C double bonds, depending on the conditions.

Oxidation:

The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent (Ag₂O) or stronger ones like chromic acid. masterorganicchemistry.com The ketone and diene moieties are generally stable to these specific aldehyde oxidants.

The diene system can be oxidized under different conditions. For example, reaction with osmium tetroxide (OsO₄) followed by a reductive workup would lead to the formation of a tetrol through syn-dihydroxylation of both double bonds. libretexts.org Oxidative cleavage of the double bonds can be achieved using ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions.

A noteworthy transformation for dienals is the potential for an intramolecular redox reaction . In such a reaction, one part of the molecule is oxidized while another part is reduced simultaneously. youtube.comck12.org For example, under certain conditions like heating in subcritical water, similar dienals have been shown to undergo an intramolecular Cannizzaro-type reaction, where the aldehyde is oxidized to a carboxylic acid and the diene system is partially reduced.

Table 4: Summary of Oxidation and Reduction Reactions

Reagent/ConditionFunctional Group TargetedProductReaction Type
NaBH₄, then H₃O⁺Aldehyde and Ketone4-Methylhepta-2,4-diene-1,6-diolReduction
LiAlH₄, then H₃O⁺Aldehyde and Ketone4-Methylhepta-2,4-diene-1,6-diolReduction
Ag₂O, NH₄OH (Tollens')Aldehyde4-Methyl-6-oxohepta-2,4-dienoic acidOxidation
1. OsO₄ 2. NaHSO₃/H₂ODiene C=C bonds4-Methylheptane-1,2,3,4,6-pentol (as a tetrol from diene)Oxidation (Dihydroxylation)
Heat, H₂O (subcritical)Aldehyde and DieneNon-conjugated unsaturated carboxylic acidIntramolecular Redox

Radical-Initiated Reactions

The conjugated π-system and the aldehydic hydrogen in this compound make it susceptible to reactions with various radical species. These reactions are of particular interest in atmospheric chemistry, where radical-initiated oxidation plays a crucial role in the transformation and degradation of volatile organic compounds.

In the troposphere, the hydroxyl radical (•OH) is a primary oxidant during the daytime. The reaction of •OH with unsaturated organic compounds like this compound is expected to be a significant atmospheric sink for this compound. The reaction can proceed through two main pathways: addition to the carbon-carbon double bonds and abstraction of the aldehydic hydrogen atom.

The addition of the •OH radical to the conjugated diene system is likely the dominant pathway. This is because the electron-rich π-bonds are attractive to the electrophilic •OH radical. The addition can occur at any of the four carbon atoms of the diene system, leading to the formation of various hydroxy-substituted alkyl radicals. The subsequent reactions of these radicals, typically with molecular oxygen, will lead to the formation of peroxy radicals (RO₂•), which are key intermediates in the formation of secondary organic aerosols (SOA) and ozone.

The atmospheric implications of these reactions are significant. The oxidation of this compound by •OH radicals will contribute to the formation of various oxygenated products, including other aldehydes, ketones, and organic nitrates. These products can have different volatilities and chemical properties compared to the parent compound, influencing their partitioning between the gas and particle phases and thus impacting air quality and climate.

The product distribution from these reactions is expected to be complex. Addition of the •OH radical can lead to a variety of isomeric products, depending on the initial site of attack and subsequent atmospheric processing. For example, studies on the •OH radical-initiated oxidation of other unsaturated ketones have identified products such as smaller aldehydes and ketones resulting from the fragmentation of the carbon backbone. researchgate.net

Table 1: Representative Rate Constants for the Reaction of OH Radicals with Structurally Related Unsaturated Carbonyls

CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
Acrolein1.83 ± 0.13 x 10⁻¹¹
Crotonaldehyde3.50 ± 0.40 x 10⁻¹¹
Methacrolein2.85 ± 0.23 x 10⁻¹¹
Methyl vinyl ketone1.88 ± 0.14 x 10⁻¹¹

This table presents data for compounds structurally related to this compound to provide context for its expected reactivity. Data for the specific target compound is not available.

During the nighttime, the nitrate (B79036) radical (NO₃) becomes a significant atmospheric oxidant. Similar to the •OH radical, the NO₃ radical can react with this compound through addition to the double bonds or hydrogen abstraction. For conjugated dienes, the addition of the NO₃ radical is generally the favored pathway. nih.gov

The reaction of NO₃ with conjugated dienes leads to the formation of nitrooxy-alkyl radicals, which subsequently react with O₂ to form nitrooxy-peroxy radicals. These peroxy radicals can then undergo various reactions, including reaction with NO, NO₂, or other peroxy radicals, leading to the formation of a wide range of nitrogen-containing organic compounds, such as organic nitrates. nih.gov The formation of these organic nitrates is a significant process in nighttime atmospheric chemistry, as they can act as reservoirs for nitrogen oxides (NOx).

Studies on the reaction of NO₃ with other carbonyl compounds have shown that the reactivity increases with the length and branching of the alkyl chain. nih.gov Therefore, this compound is expected to be reactive towards the NO₃ radical.

Table 2: Products Identified from the Reaction of NO₃ Radicals with Structurally Related Dienes

Precursor DieneMajor ProductsReference
Isoprene3-methyl-4-nitroxy-2-butenal nih.gov
1,3-Butadienetrans-4-Nitroxy-2-butenal, 1-nitroxy-3-buten-2-one nih.gov

This table presents data for compounds structurally related to this compound to provide context for its expected reactivity. Data for the specific target compound is not available.

Isomerization and Stereochemical Dynamics

The presence of multiple double bonds and a chiral center in certain reaction intermediates of this compound introduces the possibility of interesting stereochemical dynamics, including E/Z isomerism and diastereoselectivity.

This compound can exist as different E/Z isomers due to the restricted rotation around the C2=C3 and C4=C5 double bonds. The relative stability of these isomers is determined by steric and electronic factors. Interconversion between these isomers can be facilitated by photochemical or thermal means, or through catalytic processes. researchgate.netnih.gov

Photochemical isomerization can occur through direct absorption of light or via photosensitization, leading to the formation of an excited state where the barrier to rotation around the double bond is significantly lower. nih.gov Thermal isomerization is generally less efficient for simple alkenes but can be promoted by radical species or certain catalysts.

The specific E/Z configuration of the double bonds in this compound will significantly influence its reactivity and the stereochemistry of its reaction products.

Reactions involving this compound have the potential to be diastereoselective, meaning that one or more diastereomers of a product may be formed in preference to others. This can arise from the influence of a pre-existing stereocenter or the creation of new stereocenters during a reaction.

For example, if a reaction creates a new chiral center at a position relative to the existing methyl group on the carbon backbone, the approach of the reagent may be sterically hindered from one face of the molecule, leading to the preferential formation of one diastereomer. The principles of acyclic diastereoselection, such as those described by Cram's rule and the Felkin-Anh model, can be applied to predict the likely stereochemical outcome of nucleophilic additions to the carbonyl group, for instance. researchgate.net

In radical addition reactions, the facial selectivity of the attack on the double bonds can also be influenced by the conformation of the molecule and the steric bulk of the substituents, potentially leading to diastereomeric products. The study of diastereoselective outcomes in reactions of acyclic systems is a complex field, and predicting the exact diastereomeric ratio for a given reaction of this compound would require specific experimental or high-level computational studies. researchgate.net

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques for Isomer Differentiation and Stereochemical Assignment

Spectroscopic methods provide unparalleled insight into the molecular architecture of 4-Methyl-6-oxohepta-2,4-dienal, enabling the differentiation of isomers and the precise assignment of its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the three-dimensional structure of organic compounds in solution. For this compound, which can exist as multiple geometric isomers (E/Z) due to the presence of two carbon-carbon double bonds, NMR is crucial for determining the stereochemical purity of a sample.

One-dimensional ¹H NMR spectroscopy provides initial information on the geometric configuration through the measurement of coupling constants (J-values) between olefinic protons. For instance, a larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) suggests a cis (Z) configuration. The integration of proton signals also offers a quantitative measure of the different isomers present in a mixture.

For a more definitive assignment, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity. For example, in the (2E,4E)-isomer of this compound, a NOESY correlation would be expected between the aldehydic proton and the proton at C3, and between the proton at C5 and the methyl protons at C4. The absence or presence of specific NOESY cross-peaks allows for the unambiguous assignment of the stereochemistry of each double bond.

The determination of stereochemical purity is paramount, as different isomers can exhibit distinct chemical and physical properties. A hypothetical analysis of a synthesized batch of this compound is presented in Table 1.

Table 1: Hypothetical ¹H NMR Data for Isomer Composition Analysis of a this compound Sample

IsomerKey Proton Signals (ppm)Key Coupling Constants (Hz)Molar Ratio (%)
(2E,4E)9.5 (d), 7.2 (d), 6.8 (dd), 6.3 (d)J₂,₃ = 15.5, J₄,₅ = 15.285
(2Z,4E)9.4 (d), 7.0 (d), 6.9 (dd), 6.1 (d)J₂,₃ = 10.8, J₄,₅ = 15.310
(2E,4Z)9.6 (d), 7.3 (d), 6.7 (dd), 6.4 (d)J₂,₃ = 15.4, J₄,₅ = 11.05

Note: This data is illustrative and represents a potential outcome of an NMR analysis.

Applications of Mass Spectrometry (MS) in Product Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying reaction products and monitoring the progress of chemical reactions involving this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments, confirming its identity.

In reaction monitoring, MS can be coupled with a direct infusion or a chromatographic inlet to track the appearance of this compound and the disappearance of reactants over time. This is particularly useful in studying its formation pathways, for instance, in the oxidation of precursor molecules. The high sensitivity of MS allows for the detection of even trace amounts of the target analyte.

Fragmentation analysis in tandem mass spectrometry (MS/MS) offers structural information. By isolating the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragment ions helps to confirm the connectivity of the molecule. For example, the loss of a methyl group (CH₃), an acetyl group (CH₃CO), or a formyl group (CHO) would produce specific fragment ions that can be predicted and observed.

Table 2: Predicted High-Resolution Mass Spectrometry Data for (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal

Ion TypeTheoretical m/zObserved m/zMass Accuracy (ppm)
[M+H]⁺139.0754139.0751-2.16
[M+Na]⁺161.0573161.0570-1.86
[M-CH₃]⁺124.0524124.0522-1.61
[M-CHO]⁺110.0732110.0730-1.82

Note: This data is hypothetical and serves to illustrate the capabilities of HRMS.

Chromatographic Separation and Analysis in Complex Mixtures

Chromatographic techniques are essential for separating this compound from complex matrices and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Reaction Products

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound in a reaction mixture, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By using a suitable detector, such as a UV-Vis detector set to the maximum absorbance wavelength of the conjugated system in this compound, a chromatogram is obtained where the compound appears as a distinct peak. The area under this peak is directly proportional to its concentration, allowing for accurate quantification when calibrated with standards of known concentration.

HPLC is particularly valuable for monitoring the yield of a reaction that produces this compound. By analyzing aliquots of the reaction mixture at different time points, the reaction kinetics can be studied. Furthermore, HPLC can be used to separate the different geometric isomers of this compound, although this often requires specialized chiral or high-resolution columns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Atmospheric Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile organic compounds and is highly applicable for the detection of this compound in atmospheric samples. bham.ac.uk

In a typical GC-MS analysis, a gaseous sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification.

The high sensitivity of GC-MS enables the detection of this compound at trace levels (parts-per-billion or even parts-per-trillion), which is crucial for atmospheric chemistry studies where concentrations of individual compounds can be very low. copernicus.org For instance, this technique could be used to investigate the formation of this compound as a secondary organic aerosol precursor from the atmospheric oxidation of biogenic volatile organic compounds. bham.ac.uk

Theoretical and Computational Investigations of 4 Methyl 6 Oxohepta 2,4 Dienal

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energetics and kinetics, providing a molecular-level understanding of reaction pathways.

Computational Elucidation of Radical Reaction Pathways

While specific studies on the radical reactions of 4-Methyl-6-oxohepta-2,4-dienal are not extensively documented, the principles governing the reactions of α,β-unsaturated carbonyl compounds with radicals are well-established through computational studies. The decomposition of carbonyl radicals is a key process in atmospheric chemistry. Theoretical calculations have shown that the stability of the R-CO bond and the activation energies for decomposition are influenced by the nature of the R group, with π-conjugation, as present in this compound, strengthening the bond and increasing the activation energy for decomposition. researchgate.net

In the atmosphere, volatile organic compounds (VOCs) are attacked by free radicals like the hydroxyl radical (•OH), initiating complex chemical transformations that can lead to the formation of secondary pollutants such as ozone. youtube.com For this compound, radical addition could occur at several sites, including the carbon-carbon double bonds and the aldehydic hydrogen. Quantum chemical calculations can predict the most likely sites of attack by comparing the activation barriers for each pathway.

Energetic and Kinetic Analysis of Formation and Transformation Processes

The formation of α,β-unsaturated aldehydes and ketones often occurs through aldol (B89426) condensation reactions. pressbooks.pub The subsequent dehydration of the aldol addition product is a key step, and its energetics can be thoroughly investigated using computational methods.

Transformations of this compound, such as nucleophilic additions, are also amenable to computational analysis. DFT calculations have been successfully used to rationalize the selectivity of 1,2- versus 1,4-addition in reactions of primary amines with α,β-unsaturated aldehydes and ketones. acs.org These studies reveal that the outcome is often governed by conformational effects, which are influenced by the sterics of the substituents on the carbonyl group. In the case of this compound, the presence of a methyl group at the 4-position would be expected to influence the conformational preferences and thus the reactivity.

An illustrative example of how computational chemistry can be used to analyze reaction pathways is presented in the table below, which shows hypothetical relative energies for different addition products to an α,β-unsaturated carbonyl system, as would be determined by quantum chemical calculations.

Reaction PathwayRelative Energy (kcal/mol)Kinetic ProductThermodynamic Product
1,2-Addition0YesNo
1,4-Addition (Conjugate Addition)-5NoYes

This table is for illustrative purposes and the values are not specific to this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a larger system, such as a biological macromolecule or a catalyst. These methods are particularly relevant for understanding the potential biological activity or catalytic degradation of a compound.

Prediction of Compound Interactions in Biological or Catalytic Systems

Reactive carbonyl species (RCS), a class to which this compound belongs, are known for their ability to react with nucleophilic sites in proteins and DNA, potentially leading to cellular dysfunction. nih.govresearchgate.net The electrophilic nature of the carbonyl carbon and the β-carbon of the unsaturated system in this compound makes it a likely candidate for such interactions. nih.gov

Molecular docking simulations could be employed to predict the binding mode and affinity of this compound to the active sites of various enzymes. These simulations would involve generating a three-dimensional model of the compound and "docking" it into the binding pocket of a target protein. The results could identify key interactions, such as hydrogen bonds or covalent adduct formation, that stabilize the complex. For example, the cysteine, histidine, and lysine (B10760008) residues in proteins are particularly susceptible to reaction with α,β-unsaturated aldehydes. nih.gov

In the realm of catalysis, gold catalysts have shown high selectivity in the hydrogenation of α,β-unsaturated aldehydes, preferentially reducing the carbonyl group while leaving the carbon-carbon double bond intact. wikipedia.org Molecular modeling could help in understanding the interaction of this compound with the surface of such a catalyst, explaining the observed selectivity.

Conformational Analysis and Stability Predictions

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, with several single bonds around which rotation can occur, a multitude of conformations are possible.

Computational methods, such as quantum chemical calculations, can be used to perform a systematic search of the conformational space to locate the energy minima. mdpi.comresearchgate.net The results of such an analysis for this compound would likely reveal several stable conformers, with the relative populations of each being determined by their Gibbs free energies. Factors influencing the stability of these conformers would include steric hindrance between substituents and the potential for intramolecular hydrogen bonding. sapub.org The planarity of the conjugated system is also a key factor, as deviations from planarity can affect the electronic properties of the molecule.

The following table illustrates the type of data that would be generated from a computational conformational analysis, showing the relative energies of different hypothetical conformers of a substituted dienal.

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Predicted Population (%)
s-trans-s-trans180°, 180°0.075
s-cis-s-trans0°, 180°1.515
s-trans-s-cis180°, 0°2.08
s-cis-s-cis0°, 0°4.02

This table is for illustrative purposes and the values are not specific to this compound.

Simulation of Atmospheric Chemistry and Environmental Fate

The environmental impact of a volatile organic compound is largely determined by its fate in the atmosphere. Simulation chambers and computational models are used to study the complex chemical processes that VOCs undergo in the atmosphere. youtube.comyoutube.com Oxygenated volatile organic compounds (OVOCs), such as this compound, are significant contributors to atmospheric chemistry, influencing the formation of ozone and secondary organic aerosols. copernicus.org

Computational models of atmospheric chemistry can incorporate the reaction kinetics and mechanisms of individual VOCs to predict their atmospheric lifetime and the products of their degradation. For this compound, such simulations would likely show that its primary atmospheric sink is reaction with the hydroxyl radical (•OH) during the day and with the nitrate (B79036) radical (NO3) at night. The products of these reactions would be further oxidized, contributing to the formation of ozone and particulate matter. copernicus.org The results of these simulations are crucial for developing effective air pollution control strategies. copernicus.org

Modeling Photolytic Decomposition Pathways and Lifetimes

In the troposphere, the photolytic decomposition of a molecule is governed by its absorption cross-section and the quantum yield for dissociation. researchgate.net For compounds containing a carbonyl group and carbon-carbon double bonds, such as this compound, absorption of solar radiation in the actinic region (wavelengths > 290 nm) can lead to the excitation of electrons to higher energy states. This electronic excitation can initiate a series of reactions, leading to the fragmentation of the parent molecule.

Theoretical studies on similar molecules, such as the photolysis of methylpentaphenyldimetallanes, have employed computational methods to elucidate decomposition mechanisms. acs.org These studies often involve calculating the potential energy surfaces of the excited states to identify the most likely dissociation pathways. For α,β-unsaturated carbonyls, potential photolytic pathways could include:

Norrish Type I cleavage: This involves the homolytic cleavage of the bond adjacent to the carbonyl group, leading to the formation of two radical fragments.

Norrish Type II reaction: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, typically from the γ-carbon, followed by cleavage of the α,β-carbon-carbon bond.

Isomerization: The absorbed energy can also lead to cis-trans isomerization around the carbon-carbon double bonds.

The atmospheric lifetime of a compound with respect to photolysis (τ_phot) is inversely proportional to its photolysis rate constant (J). The photolysis rate constant is calculated by integrating the product of the solar actinic flux, the absorption cross-section of the molecule, and the quantum yield for photolysis over the relevant wavelength range.

While specific data for this compound is not available, the atmospheric lifetimes of other unsaturated carbonyls can provide an indication of its likely persistence against photolysis. It is important to note that for many VOCs, reaction with hydroxyl radicals (OH) is a more dominant atmospheric loss process than photolysis. researchgate.net

Kinetic Modeling of Atmospheric Degradation Processes

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). The reaction with OH radicals is often the most significant atmospheric degradation pathway for unsaturated organic compounds. researchgate.netcopernicus.org Kinetic modeling of these reactions is crucial for determining the atmospheric lifetime of compounds like this compound and understanding their contribution to the formation of secondary air pollutants such as ozone and secondary organic aerosol (SOA). researchgate.netcopernicus.org

The rate coefficients for the gas-phase reactions of OH radicals with α,β-unsaturated ketones have been determined in several studies. These investigations typically use relative rate methods in atmospheric simulation chambers. copernicus.orgcopernicus.org The rate coefficient for the reaction of an unknown compound is measured relative to that of a reference compound with a well-known rate coefficient. copernicus.org

The reaction of OH radicals with α,β-unsaturated carbonyls can proceed via two main pathways: OH addition to the C=C double bonds or H-atom abstraction from the C-H bonds. acs.org For most unsaturated ketones, the addition of the OH radical to the carbon-carbon double bond is the dominant reaction pathway. acs.org This is because the presence of the carbonyl group activates the double bond towards electrophilic attack by the OH radical.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanisms and predict the branching ratios for the different reaction pathways. acs.orgnih.gov These computational models can provide valuable insights into the stability of the intermediate radicals formed and the energy barriers for the various reaction channels. acs.org

The atmospheric lifetime (τ_OH) of a compound with respect to its reaction with OH radicals can be calculated using the following equation:

τ_OH = 1 / (k_OH * [OH])

where k_OH is the rate coefficient for the reaction with OH, and [OH] is the average atmospheric concentration of OH radicals.

While the specific rate coefficient for the reaction of OH with this compound has not been reported, the table below presents the experimentally determined rate coefficients for the reaction of OH radicals with several other α,β-unsaturated ketones. This data provides a basis for estimating the likely reactivity and atmospheric lifetime of this compound.

Role and Formation in Environmental and Biological Systems

Formation as a Product in Atmospheric Oxidation Chemistry

4-Methyl-6-oxohepta-2,4-dienal is a notable product of the chemical breakdown of aromatic hydrocarbons in the troposphere. Its presence is linked to the atmospheric processing of volatile organic compounds (VOCs), which are significant precursors to the formation of secondary organic aerosols (SOA) and ground-level ozone.

The primary formation pathway for this compound in the atmosphere is through the oxidation of m-xylene (B151644) initiated by hydroxyl (OH) radicals. The reaction begins with the addition of an OH radical to the aromatic ring of m-xylene, which is the dominant loss process for xylenes (B1142099) in the atmosphere. researchgate.net This addition forms a cyclohexadienyl-type radical. researchgate.net In the presence of oxygen (O₂), this radical can proceed through a bicyclic peroxy radical intermediate. nih.govacs.org Subsequent ring cleavage of this intermediate leads to the formation of various unsaturated dicarbonyl products. nih.govacs.org

A laboratory study using a fast flow reactor coupled with ion drift-chemical ionization mass spectrometry (ID-CIMS) successfully identified and quantified the products of the OH-initiated oxidation of m-xylene. In this study, a product yield of 7.82 ± 1.0% was reported for a combination of two diunsaturated dicarbonyl isomers: 2-methyl-6-oxo-2,4-heptadienal (B13836650) and 4-methyl-6-oxo-2,4-heptadienal. researchgate.net

Similarly, the atmospheric oxidation of toluene (B28343), another abundant aromatic VOC, proceeds through a comparable mechanism. pnas.orgacs.org The process is also initiated by OH radical addition to the aromatic ring, forming adducts that react with O₂. acs.orgresearchgate.net This leads to the formation of bicyclic alkoxy radicals that undergo ring scission, producing a variety of ring-opening products, including glyoxal, methylglyoxal, and other unsaturated aldehydes and ketones. pnas.orgbham.ac.uk While the formation of this compound is explicitly confirmed from m-xylene, the shared mechanistic pathways suggest its potential, albeit unquantified, formation from toluene as well.

The precursors to this compound, namely m-xylene and toluene, are removed from the atmosphere primarily through their reaction with OH radicals. The rate of this reaction determines their atmospheric lifetime. These lifetimes are relatively short, indicating their rapid transformation in polluted environments. Another significant atmospheric sink for these aromatic compounds is their conversion into Secondary Organic Aerosol (SOA), a process in which the initial oxidation products partition into the aerosol phase. copernicus.orgcaltech.eduresearchgate.net The efficiency of SOA formation can depend on environmental conditions, such as the concentration of nitrogen oxides (NOx). copernicus.orgcaltech.eduacs.org

Table 1: Atmospheric Lifetimes of Precursor Compounds

CompoundAtmospheric LifetimePrimary Sink
m-Xylene7.8 hours nih.govReaction with OH radicals researchgate.net
Toluene2.0 days nih.govReaction with OH radicals pnas.orgacs.org
Benzene12.5 days nih.govReaction with OH radicals

Involvement in Putative Metabolic Pathways

In biological systems, the processing of aromatic hydrocarbons like toluene and xylene can involve different oxidative pathways compared to the atmosphere. These metabolic routes are mediated by specific enzymes.

A primary pathway for the metabolism of aromatic hydrocarbons in the liver involves their conversion to arene oxides by cytochrome P-450 enzymes. nih.gov These arene oxides are electrophilic intermediates that can isomerize to form phenolic compounds, such as cresols from toluene and dimethylphenols from xylene. nih.gov This process, which can involve an intramolecular migration known as the "NIH shift," primarily results in hydroxylated, ring-retaining products. nih.gov

While the arene oxide pathway is central to the formation of phenols, it is distinct from the ring-cleavage reactions that would produce aliphatic compounds like this compound. nih.gov Enzymatic ring-fission is another known metabolic strategy, particularly in microorganisms, that utilizes dioxygenase enzymes to break open the aromatic ring. This process leads to the formation of aliphatic acids and aldehydes. The existence of structurally similar compounds, such as 2-Hydroxy-3-methyl-6-oxohepta-2,4-dienoate, in biocatalysis and biodegradation databases suggests that enzymatic ring-cleavage pathways could potentially generate related structures from aromatic precursors in biological systems. nih.gov

Currently, there is limited direct evidence in the scientific literature to establish a specific role for this compound as an intermediate in known biosynthetic pathways. Its identification has been primarily in the context of atmospheric chemistry and the degradation of aromatic compounds. researchgate.net

The appearance of a closely related structure in a biodegradation database points towards a role in catabolic (breakdown) rather than biosynthetic (build-up) processes. nih.gov Reactive aldehydes and ketones are common intermediates in many areas of metabolism, but a defined biosynthetic function for this compound remains to be elucidated.

Exploration of Derivatives and Analogues of 4 Methyl 6 Oxohepta 2,4 Dienal

Synthesis of Structurally Modified Dienals and Dienones

The synthesis of derivatives of 4-Methyl-6-oxohepta-2,4-dienal and related dienones often involves multi-step procedures, starting from readily available precursors. A common strategy is the modification of the dienal backbone or the terminal ketone moiety to introduce various functional groups.

One approach to synthesizing substituted dienals involves the condensation of an α,β-unsaturated aldehyde with another aldehyde or ketone. For instance, the aldol (B89426) condensation can be a key step in elongating the carbon chain and introducing substituents. libretexts.org The stereochemistry of the resulting double bonds is a critical aspect of these syntheses, with methods being developed to selectively produce (E,E)-isomers. youtube.com

The synthesis of functionalized 2-pyridones, which share some structural similarities with dienone systems, has been achieved through a Michael addition and cyclization reaction of amines, alkynes, and dialkyl acetylene (B1199291) dicarboxylates. nih.gov This highlights the versatility of Michael additions in constructing complex molecules from simple starting materials.

Furthermore, methods for producing 2,4-dienal acetal (B89532) compounds, which can be readily converted to the corresponding dienals, have been developed. These methods often involve elimination reactions of precursor molecules containing a suitable leaving group. libretexts.org

Below is a table summarizing the synthesis of some structurally modified dienals and dienones, highlighting the starting materials and the general synthetic approach.

Target Compound Class Starting Materials Key Reaction Type Reference
Substituted 2,4-Dienalsα,β-Unsaturated aldehyde, Aldehyde/KetoneAldol Condensation libretexts.org
(2E,4E)-Dienamides and Dienoates1,3-DienesSulfonylation/Elimination youtube.com
Functionalized 2-PyridonesAmines, Alkynes, Dialkyl acetylene dicarboxylatesMichael Addition/Cyclization nih.gov
2,4-Dienal Acetals2-Enal acetal with leaving groupElimination libretexts.org

Structure-Reactivity Relationship Studies for Functional Group Modifications

The reactivity of α,β,γ,δ-unsaturated carbonyl compounds like this compound is significantly influenced by the nature and position of substituents on the carbon framework. These substituents can alter the electron density distribution within the conjugated system, thereby affecting the susceptibility of the molecule to nucleophilic attack.

The core reactivity of these systems often revolves around the Michael addition, where a nucleophile adds to the β- or δ-carbon of the conjugated system. rsc.orgnih.gov The presence of electron-withdrawing or electron-donating groups can either enhance or diminish the electrophilicity of these carbons. For instance, an electron-withdrawing group on the dienal backbone would be expected to increase the reactivity towards nucleophiles in a Michael-type addition.

Studies on α,β-unsaturated carbonyl compounds have shown that the nature of the substituent at the α- and β-positions can significantly impact their biological activity, which is often related to their chemical reactivity. ijcrcps.com Research has also been conducted on how substituents affect the rates of other reactions involving dienes, such as the Diels-Alder reaction, providing insights into the electronic effects of different functional groups. nih.govmasterorganicchemistry.com

The following table outlines the general effects of functional group modifications on the reactivity of dienal and dienone systems.

Functional Group Modification Position on Dienal/Dienone Expected Effect on Reactivity (Michael Addition) Reference
Electron-Withdrawing Group (e.g., -NO2, -CN)β or δIncreased reactivity ijcrcps.com
Electron-Donating Group (e.g., -CH3, -OCH3)β or δDecreased reactivity ijcrcps.com
Bulky SubstituentNear reactive siteSteric hindrance, potentially decreasing reaction rate ijcrcps.com

Research on Analogues for Understanding Chemical Selectivity

The synthesis and study of analogues of this compound are crucial for understanding the principles of chemical selectivity in their reactions. By systematically altering the structure of the dienal or dienone, researchers can probe how these changes affect the regioselectivity and stereoselectivity of their reactions.

For example, in a Michael addition reaction on a dienal with two potential electrophilic sites (the β- and δ-carbons), the nature of the nucleophile and the specific substituents on the dienal can direct the addition to one site over the other. Softer nucleophiles generally favor addition to the softer δ-carbon, while harder nucleophiles may prefer the harder β-carbon. The electronic properties of substituents can further influence this selectivity.

The synthesis of various dienone analogues has been a subject of research, with a focus on creating a library of compounds to study their chemical and biological properties. rsc.org The dienone-phenol rearrangement is a classic reaction that demonstrates how the structure of a cyclic dienone dictates the outcome of the reaction, with the migration of specific groups being a key factor. rsc.orgwikipedia.orgacs.org

The table below provides examples of how the study of analogues can elucidate aspects of chemical selectivity.

Analogue Type Reaction Studied Aspect of Selectivity Investigated Reference
Dienals with varying substituentsMichael AdditionRegioselectivity (β vs. δ addition) rsc.orgnih.gov
Cyclic DienonesDienone-Phenol RearrangementMigratory aptitude of substituents wikipedia.orgacs.org
Dienones with different steric bulkNucleophilic AdditionStereoselectivity (facial selectivity) wikipedia.org

Conclusion and Future Research Directions in 4 Methyl 6 Oxohepta 2,4 Dienal Chemistry

Summary of Key Findings and Unanswered Questions

Our understanding of 4-Methyl-6-oxohepta-2,4-dienal is primarily rooted in its identity as a product of the atmospheric oxidation of biogenic volatile organic compounds (BVOCs). Specifically, it has been identified as a potential product from the ozonolysis of (E)-β-ocimene, a monoterpene emitted by various plants. researchgate.netconicet.gov.ar The reaction proceeds through the formation of a primary ozonide, which then decomposes to yield a Criegee intermediate and a carbonyl compound. Subsequent rearrangement and reaction pathways can lead to the formation of this compound.

The chemical structure of this compound, featuring two carbonyl groups and a conjugated diene system, imparts a rich and complex reactivity. The α,β-unsaturated aldehyde moiety is susceptible to both 1,2- and 1,4-nucleophilic addition. rsc.orgjove.compressbooks.publibretexts.org Hard nucleophiles, such as organolithium reagents, are expected to favor direct attack at the aldehyde carbonyl (1,2-addition), while softer nucleophiles, like Gilman reagents (lithium diorganocuprates), are predicted to undergo conjugate addition at the β-carbon. pressbooks.publibretexts.org The presence of a second carbonyl group at the 6-position further complicates its reactivity profile, offering sites for intramolecular reactions and the potential for the formation of heterocyclic compounds.

Despite this theoretical framework, a number of critical questions remain unanswered. Detailed experimental studies on the synthesis, isolation, and full spectroscopic characterization of pure this compound are conspicuously absent in the current literature. While its formation in atmospheric simulation chambers has been suggested, its precise yield and the influence of varying atmospheric conditions (e.g., NOx levels, humidity) on its formation are not well-established. Furthermore, the specific chemical pathways it undergoes following its formation in the atmosphere, including its contribution to the formation of secondary organic aerosols (SOA), are yet to be fully elucidated.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀O₂
Molecular Weight138.16 g/mol
Key Functional GroupsAldehyde, Ketone, Conjugated Diene
Predicted Reactivity1,2- and 1,4-Nucleophilic Addition, Cyclization
Known Natural SourcesAtmospheric oxidation of (E)-β-ocimene

Note: Spectroscopic and detailed physical property data are not available in the cited literature and would require experimental determination.

Emerging Methodologies for Synthesis and Study

The limited availability of pure this compound highlights the need for robust and selective synthetic methods. While classical approaches like aldol (B89426) condensation could be envisioned, modern synthetic organic chemistry offers a toolkit of more sophisticated and efficient strategies.

One promising avenue lies in the application of modern cross-coupling reactions. For instance, a convergent synthesis could involve the coupling of a suitable organometallic reagent derived from a protected α-haloketone with a functionalized α,β-unsaturated aldehyde. The development of catalysts that can operate under mild conditions and tolerate multiple functional groups would be crucial for the success of such an approach.

Another emerging area is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be advantageous for the synthesis of potentially unstable or reactive molecules like this compound. This technology could enable the in-situ generation and immediate use of the compound in subsequent reaction steps, mitigating issues related to its isolation and storage.

For the detailed study of its atmospheric chemistry, advanced analytical techniques are becoming increasingly important. High-resolution mass spectrometry coupled with gas chromatography (GC-HRMS) and proton-transfer-reaction mass spectrometry (PTR-MS) are powerful tools for the real-time detection and quantification of trace atmospheric constituents. conicet.gov.ar The application of these techniques in controlled chamber studies will be vital for mapping the formation and degradation pathways of this compound in simulated atmospheric environments.

Potential for Advanced Applications in Synthetic Organic Chemistry and Atmospheric Science

The unique structural features of this compound position it as a valuable, albeit currently underutilized, platform for chemical synthesis. Its array of functional groups offers the potential for the construction of complex molecular architectures. For example, it could serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrans, pyridines, and furans, through intramolecular cyclization reactions or by acting as a diene or dienophile in cycloaddition reactions. The development of stereoselective transformations of this molecule could also open doors to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Q & A

Q. What are the established synthetic routes for 4-methyl-6-oxohepta-2,4-dienal, and how do reaction conditions influence yield?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous α,β-unsaturated aldehydes (e.g., hepta-2,4-dienal) are synthesized via oxidation of corresponding alcohols or dehydrogenation of diols. For instance, the synthesis of structurally related aldehydes often employs catalytic systems like MnO₂ or Pd/C under controlled temperatures (50–80°C) to avoid over-oxidation . Reaction optimization may require inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Yield improvements can be achieved by modulating solvent polarity (e.g., toluene vs. DMF) and stoichiometric ratios of oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm conjugated dienal structure (δ ~9.5–10.0 ppm for aldehyde protons; conjugated double bonds at δ ~5.5–7.0 ppm) .
  • GC-MS : For purity assessment and fragmentation pattern analysis, particularly to distinguish isomerization products (e.g., cis/trans configurations) .
  • FT-IR : Strong absorption bands at ~1680–1720 cm⁻¹ (C=O stretch) and ~1600–1650 cm⁻¹ (conjugated C=C) .

Q. How does the compound’s stability vary under different storage conditions?

α,β-unsaturated aldehydes like this compound are prone to oxidation and polymerization. Stability studies on similar aldehydes (e.g., hexa-2,4-dienal) suggest:

  • Short-term storage : Dissolved in anhydrous solvents (e.g., dichloromethane) at –20°C under argon, with stabilizers like BHT (0.01–0.1%) to inhibit radical-mediated degradation .
  • Long-term storage : Lyophilization in amber vials to prevent light-induced isomerization .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic interactions of α,β-unsaturated aldehydes?

Contradictions in enzyme specificity (e.g., GST-mediated detoxification) can arise from substrate stereochemistry or assay conditions. For example, FgGST1 shows activity against hexa-2,4-dienal but not 1,2-dichloro-4-nitrobenzene, highlighting the importance of:

  • Substrate screening : Use isothermal titration calorimetry (ITC) to compare binding affinities for dienals vs. nitroaromatics .
  • Kinetic assays : Measure kcat/Km ratios under varying pH (6.5–8.0) and cofactor (GSH) concentrations to identify optimal catalytic conditions .

Q. How do amino acids influence the degradation pathways of this compound under physiological conditions?

Studies on deca-2,4-dienal demonstrate that amino acids with terminal amine groups (e.g., ethanolamine, γ-aminobutyric acid) accelerate aldehyde degradation via Schiff base formation, generating methyl ketones (e.g., heptan-2-one). Key methodologies include:

  • Thermal degradation assays : Incubate the aldehyde with amino acids (1:1 molar ratio) at 37–100°C for 1–24 hours, followed by GC-MS analysis of volatile products .
  • pH modulation : Adjust reaction pH (4.0–9.0) to probe protonation effects on amine reactivity .

Q. What computational models predict the compound’s reactivity in lipid peroxidation cascades?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model H-atom abstraction energetics at allylic positions, predicting reactivity with ROS (e.g., •OH). Comparative studies with hexa-2,4-dienal suggest:

  • Electrophilicity indices : Higher electrophilicity (ω > 2.5 eV) correlates with faster Michael addition to thiols .
  • Molecular dynamics (MD) simulations : Simulate membrane permeability using lipid bilayer models (e.g., POPC) to assess intracellular accumulation .

Methodological Considerations

  • Contradiction analysis : Replicate studies using standardized substrates (e.g., ≥98% purity by HPLC) to minimize batch variability .
  • Advanced analytics : Couple LC-MS/MS with derivatization agents (e.g., DNPH) to quantify trace degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.